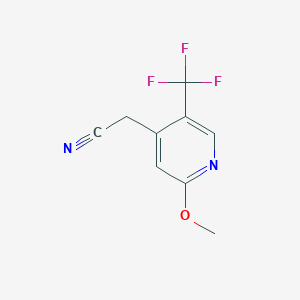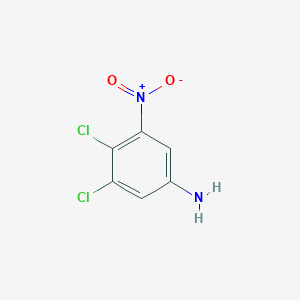
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile
Descripción general
Descripción
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile, also known as 2-MTPAC, is an organic compound that has recently gained attention in the scientific community due to its unique properties and potential applications. 2-MTPAC is a small molecule with a molecular weight of 194.2 g/mol and a melting point of -48 °C. It has a low solubility in water but is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its structure consists of a pyridine ring connected to an acetonitrile group, with a methoxy and trifluoromethyl group attached to the pyridine ring.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile has been studied for its potential applications in various scientific fields. It has been studied as a potential inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. In addition, it has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied as a potential inhibitor of the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone.
Mecanismo De Acción
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile works by binding to the active sites of enzymes, blocking their activity and preventing them from performing their normal functions. For example, when this compound binds to the active site of the enzyme HDAC, it prevents the enzyme from removing acetyl groups from histones and thus prevents it from regulating gene expression. Similarly, when this compound binds to the active site of the enzyme COX-2, it prevents it from producing prostaglandins and thus prevents it from causing inflammation and pain.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of enzymes such as HDAC, COX-2, and 5-alpha-reductase, as well as to reduce inflammation and pain. It has also been studied for its potential effects on cancer cells, and has been shown to inhibit the growth of certain types of cancer cells in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile has several advantages for use in laboratory experiments. It is a small molecule with a low molecular weight, which makes it easy to synthesize and handle. It is also soluble in organic solvents such as ethanol and DMSO, which makes it easy to dissolve and work with in the laboratory. However, it has some limitations as well. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, it is a relatively new compound and its effects on biological systems are not yet fully understood, which can make it difficult to predict its effects in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile. One potential direction is to further investigate its effects on cancer cells and determine if it can be used as a potential treatment for cancer. Another potential direction is to investigate its effects on other enzymes and biological pathways, such as those involved in the regulation of metabolism and energy production. In addition, further research could be done to investigate the potential side effects of this compound and to develop methods to minimize or eliminate them. Finally, further research could be done to investigate the potential uses of this compound in pharmaceuticals and other industries.
Propiedades
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-15-8-4-6(2-3-13)7(5-14-8)9(10,11)12/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXFKCFZGHRJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















